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Compound of Interest

Compound Name: Angiolam A

cat. No.: B15562270

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Angiolam A, a macrolide
antibiotic with promising antibacterial and antiparasitic properties. The information is compiled
from publicly available scientific literature and is intended to serve as a resource for
researchers interested in the development and study of this natural product.

Chemical Structure and Physicochemical Properties

Angiolam A is a lactone-lactam antibiotic originally isolated from the myxobacterium
Angiococcus disciformis. Its chemical structure was elucidated through spectroscopic methods
and confirmed by total synthesis.

Chemical Structure:

A visual representation of the chemical structure of Angiolam A would be placed here. The
structure is characterized by a large macrolactone-lactam ring.

The physicochemical properties of Angiolam A are summarized in the table below. It is
important to note that while the molecular formula and weight are well-established, specific
experimental values for properties like melting point, solubility, and optical rotation are not
consistently reported in recent literature. The first total synthesis of Angiolam A was
instrumental in confirming its absolute configuration through comparison of the optical rotation
of the synthetic and natural products, although the specific value was not detailed in the
available literature.[1]
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Property Value Source
Molecular Formula C34H53NO7 [2][3]
Molecular Weight 587.8 g/mol [2][3]

] ] Not reported in available
Melting Point ]

literature
N Not reported in available

Solubility

literature

_ _ Not reported in available
Optical Rotation ([a]D) )
literature

Biological Activity and Mechanism of Action

Angiolam A has demonstrated a range of biological activities, primarily as an antibacterial and
more recently as an antiparasitic agent.

Antibacterial Activity

Angiolam A is active against a selection of Gram-positive bacteria. Early studies suggested
that its mechanism of action involves the interference with protein synthesis. However, the
precise molecular target within the bacterial ribosome and the specific stage of protein
synthesis that is inhibited have not been fully elucidated in the available public literature.

Antiparasitic Activity

Recent research has highlighted the potential of Angiolam A and its derivatives as
antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum. Several
derivatives of Angiolam A have shown potent activity against the erythrocytic stages of P.
falciparum in in vitro assays.

The exact mechanism by which Angiolam A exerts its antiplasmodial effect is currently not well
understood. It is hypothesized that, similar to its antibacterial action, it may target protein
synthesis within the parasite's apicoplast, an organelle of bacterial origin. However, further
research is required to identify the specific target and signaling pathway.
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Signaling Pathway Postulation (Hypothetical):

The following diagram illustrates a hypothetical pathway for the antibacterial action of
Angiolam A, based on its general classification as a protein synthesis inhibitor.
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Caption: Hypothetical mechanism of Angiolam A's antibacterial activity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and bioactivity testing of
Angiolam A are not extensively detailed in single public sources. However, based on

methodologies described for myxobacterial secondary metabolites and antiplasmodial
screening, a general workflow can be outlined.

Isolation and Purification of Angiolam A

The isolation of Angiolam A from the fermentation broth of Angiococcus disciformis typically
involves a multi-step process.

Experimental Workflow for Isolation:
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Caption: Generalized workflow for the isolation of Angiolam A.
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A detailed protocol would involve specifying fermentation media and conditions, the type and
volume of resin, the elution gradient for HPLC, and the parameters for analytical
instrumentation.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of Angiolam A is commonly assessed using a SYBR Green I-based
fluorescence assay. This assay quantifies the proliferation of P. falciparum in red blood cells by
measuring the fluorescence of SYBR Green |, which binds to the parasite's DNA.

Key Steps of the SYBR Green | Assay:

Parasite Culture:P. falciparum is cultured in human red blood cells in a suitable medium.
o Drug Dilution: A serial dilution of Angiolam A is prepared in a 96-well plate.

 Incubation: The parasite culture is added to the wells containing the drug dilutions and
incubated for a defined period (e.g., 72 hours).

e Lysis and Staining: A lysis buffer containing SYBR Green | is added to each well. This lyses
the red blood cells and allows the dye to bind to the parasite DNA.

o Fluorescence Measurement: The fluorescence intensity is measured using a microplate
reader.

» Data Analysis: The ICso (half-maximal inhibitory concentration) value is calculated by plotting
the fluorescence intensity against the drug concentration.

Biosynthesis

The biosynthesis of Angiolam A is proposed to occur via a polyketide synthase (PKS) and
non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster has been
identified, providing insights into the enzymatic machinery responsible for its assembly from
simple precursors.

Overview of Angiolam A Biosynthesis:
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Caption: Simplified overview of the biosynthetic pathway of Angiolam A.

Conclusion and Future Directions

Angiolam A is a natural product with demonstrated antibacterial and promising antiparasitic
activities. While its basic chemical and biological properties have been characterized,
significant opportunities for further research exist. Key areas for future investigation include:

» Elucidation of the precise molecular mechanism of action for both its antibacterial and
antiplasmodial activities.

o Determination of a complete physicochemical profile, including solubility and stability, to
support formulation and drug development efforts.

o Optimization of the fermentation and isolation processes to improve yields.

o Medicinal chemistry efforts to synthesize and evaluate novel derivatives with enhanced
potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundation for researchers embarking on the study of
Angiolam A. The continued investigation of this and other myxobacterial natural products
holds significant promise for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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